molecular formula C9H9FO3 B12970961 (R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

(R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B12970961
M. Wt: 184.16 g/mol
InChI Key: BPCKRFYVGGIWHV-SSDOTTSWSA-N
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Description

®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound that belongs to the class of organic compounds known as dioxins. These compounds are characterized by a dioxin ring, which is a heterocyclic structure containing two oxygen atoms. The presence of a fluorine atom and a methanol group in this compound may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the following steps:

    Formation of the Dioxin Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Addition of the Methanol Group: This step may involve a nucleophilic substitution reaction where a hydroxyl group is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions could convert the methanol group to a methyl group.

    Substitution: The fluorine atom may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a fluoro-dioxin carboxylic acid, while reduction could produce a fluoro-dioxin methyl compound.

Scientific Research Applications

Chemistry

In chemistry, ®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound might be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.

Industry

In industry, ®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol could be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2,3-Dihydrobenzo[b][1,4]dioxin-2-ylmethanol: Lacks the fluorine atom.

    ®-7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Contains a chlorine atom instead of fluorine.

    ®-7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in ®-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol may impart unique properties, such as increased metabolic stability or altered biological activity, compared to its non-fluorinated analogs.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

[(3R)-6-fluoro-2,3-dihydro-1,4-benzodioxin-3-yl]methanol

InChI

InChI=1S/C9H9FO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2/t7-/m1/s1

InChI Key

BPCKRFYVGGIWHV-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](OC2=C(O1)C=CC(=C2)F)CO

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)F)CO

Origin of Product

United States

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